molecular formula C8H16BF4N B1591191 5-Azoniaspiro[4.4]nonane tetrafluoroborate CAS No. 129211-47-8

5-Azoniaspiro[4.4]nonane tetrafluoroborate

Cat. No.: B1591191
CAS No.: 129211-47-8
M. Wt: 213.03 g/mol
InChI Key: JOBDDXCMKDLDHY-UHFFFAOYSA-N
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Description

5-Azoniaspiro[4.4]nonane tetrafluoroborate is a spirocyclic quaternary ammonium compound with the molecular formula C8H16BF4N. It is known for its unique structure, which includes a spirocyclic framework and a tetrafluoroborate anion. This compound is often used in various scientific research applications due to its stability and reactivity.

Mechanism of Action

Target of Action

The primary target of 5-Azaspiro[4.4]nonan-5-ium Tetrafluoroborate is the perovskite-based optoelectronic systems . This compound is a precursor used in the preparation of these systems .

Mode of Action

5-Azaspiro[4.4]nonan-5-ium Tetrafluoroborate interacts with its targets by forming a one-dimensional perovskite (ASNPbI3) as a coating layer . This p-type ASNPbI3 forms a pn heterojunction with staggered energy band arrangement with n-CsPbI3, significantly enhancing carrier separation .

Biochemical Pathways

The affected pathway involves the formation of low-dimensional (LD) perovskites on CsPbI3 to enhance phase stability and reduce defects . The formation of 5-Azaspiro[4.4]nonan-5-ium Tetrafluoroborate as a coating layer on CsPbI3 has been reported to be effective .

Result of Action

The result of the action of 5-Azaspiro[4.4]nonan-5-ium Tetrafluoroborate is the enhancement of carrier separation and the suppression of defects in the perovskite film . This leads to an increase in the power conversion efficiency (PCE) of CsPbI3 perovskite solar cells (PSC) to 18.34%, one of the highest reported values for inorganic C-PSC .

Action Environment

The action of 5-Azaspiro[4.4]nonan-5-ium Tetrafluoroborate is influenced by environmental factors. The hydrophobic ASNPbI3 coating layer has high thermal stability, greatly enhancing the phase stability of the perovskite . Therefore, CsPbI3 C-PSC still maintains 68% of its initial PCE after aging at 85°C for 400 hours in an N2 glove box .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azoniaspiro[4.4]nonane tetrafluoroborate typically involves the reaction of a spirocyclic amine with a tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic amine and tetrafluoroboric acid.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and the reaction conditions are carefully monitored to ensure consistency. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Azoniaspiro[4.4]nonane tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The spirocyclic framework allows for substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic compounds, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

5-Azoniaspiro[4.4]nonane tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Azoniaspiro[4.5]decane tetrafluoroborate
  • 5-Azoniaspiro[4.6]undecane tetrafluoroborate

Uniqueness

5-Azoniaspiro[4.4]nonane tetrafluoroborate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-azoniaspiro[4.4]nonane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.BF4/c1-2-6-9(5-1)7-3-4-8-9;2-1(3,4)5/h1-8H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBDDXCMKDLDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC[N+]2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026423
Record name 5-Azoniaspiro[4.4]nonane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129211-47-8
Record name 5-Azoniaspiro[4.4]nonane, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129211-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azoniaspiro[4.4]nonane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Azoniaspiro[4.4]nonane, tetrafluoroborate(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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